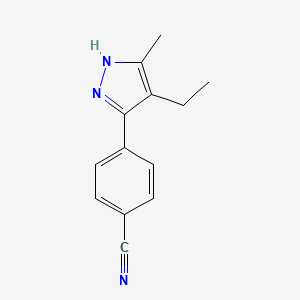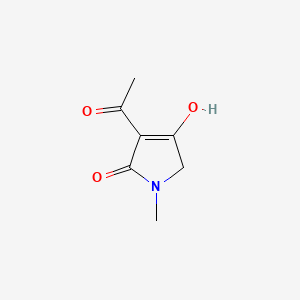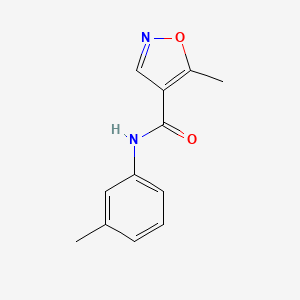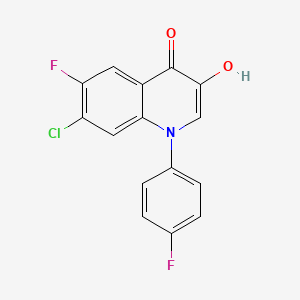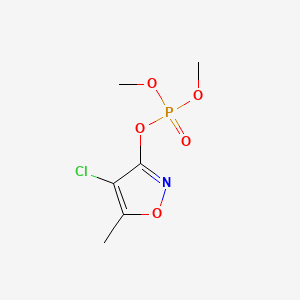
4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate is a chemical compound with the molecular formula C₆H₉ClNO₅P. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and environmental impact . These methods aim to provide a more sustainable approach to the large-scale production of isoxazole derivatives.
化学反応の分析
Types of Reactions
4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethylated products.
科学的研究の応用
4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate has several scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate can be compared with other isoxazole derivatives, such as:
- 5-Methylisoxazole-3-carboxylic acid
- 4,5-Dimethylisoxazole
- 3,5-Dimethylisoxazole
These compounds share a similar isoxazole core but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of a chloro and dimethyl phosphate group in 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate imparts distinct properties that make it valuable for specific research and industrial applications .
特性
CAS番号 |
32306-32-4 |
|---|---|
分子式 |
C6H9ClNO5P |
分子量 |
241.56 g/mol |
IUPAC名 |
(4-chloro-5-methyl-1,2-oxazol-3-yl) dimethyl phosphate |
InChI |
InChI=1S/C6H9ClNO5P/c1-4-5(7)6(8-12-4)13-14(9,10-2)11-3/h1-3H3 |
InChIキー |
IHOQQPRHMUUQTN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)OP(=O)(OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


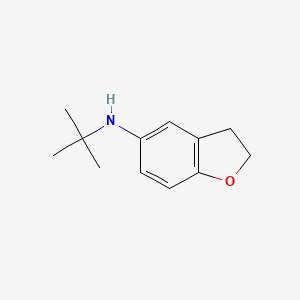
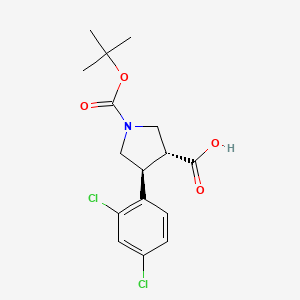
![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
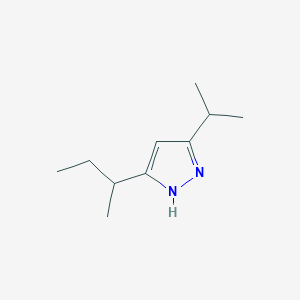
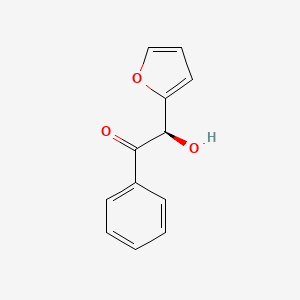
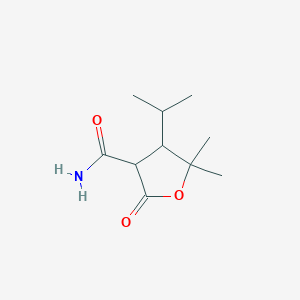
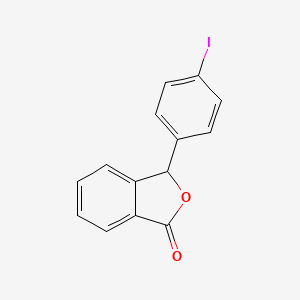
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
